molecular formula C14H13NO3 B14766369 5-Cyclopropyl-3-(m-tolyl)isoxazole-4-carboxylic acid

5-Cyclopropyl-3-(m-tolyl)isoxazole-4-carboxylic acid

Cat. No.: B14766369
M. Wt: 243.26 g/mol
InChI Key: KDVPRLTVPUFLEV-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-(m-tolyl)isoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including 5-Cyclopropyl-3-(m-tolyl)isoxazole-4-carboxylic acid, often involves cycloaddition reactions. One common method is the (3+2) cycloaddition of nitrile oxides with alkynes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of isoxazole derivatives typically involves large-scale cycloaddition reactions under controlled conditions. The use of microwave irradiation has been shown to reduce reaction times significantly, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-3-(m-tolyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to more oxidized states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

5-Cyclopropyl-3-(m-tolyl)isoxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-(m-tolyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. Isoxazole derivatives are known to bind to enzymes and receptors, modulating their activity. This compound may act as an allosteric modulator, altering the conformation of its target proteins and influencing their function .

Comparison with Similar Compounds

Uniqueness: 5-Cyclopropyl-3-(m-tolyl)isoxazole-4-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclopropyl and m-tolyl groups may enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

5-cyclopropyl-3-(3-methylphenyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C14H13NO3/c1-8-3-2-4-10(7-8)12-11(14(16)17)13(18-15-12)9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,16,17)

InChI Key

KDVPRLTVPUFLEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=C2C(=O)O)C3CC3

Origin of Product

United States

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